molecular formula C9H6BrNO2S2 B13899483 2-(5-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

2-(5-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B13899483
M. Wt: 304.2 g/mol
InChI Key: JMNZHEHHAZWHAT-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both thiophene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with thiophene and thiazole rings, such as:

Uniqueness

The presence of the bromine atom and the carboxylic acid group can make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H6BrNO2S2

Molecular Weight

304.2 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H6BrNO2S2/c1-4-7(9(12)13)15-8(11-4)5-2-3-6(10)14-5/h2-3H,1H3,(H,12,13)

InChI Key

JMNZHEHHAZWHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(S2)Br)C(=O)O

Origin of Product

United States

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